molecular formula C16H14O4 B13756803 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester CAS No. 24351-53-9

2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester

Cat. No.: B13756803
CAS No.: 24351-53-9
M. Wt: 270.28 g/mol
InChI Key: MNIPXCOBNIXVFL-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid esters It features a benzo[1,3]dioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid and ethanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is as follows:

Benzoic acid+EthanolH2SO4Ethyl benzoate+Water\text{Benzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl benzoate} + \text{Water} Benzoic acid+EthanolH2​SO4​​Ethyl benzoate+Water

For industrial production, the process may involve more efficient catalysts and optimized conditions to increase yield and purity. The use of azeotropic distillation to remove water and drive the reaction to completion is also common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position. Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzo[1,3]dioxol-5-yl-propionic acid methyl ester
  • 2-Benzo[1,3]dioxol-5-yl-methylene-malonate
  • 3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid

Uniqueness

2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is unique due to its specific ester linkage and the presence of the benzo[1,3]dioxole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

24351-53-9

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)benzoate

InChI

InChI=1S/C16H14O4/c1-2-18-16(17)13-6-4-3-5-12(13)11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3

InChI Key

MNIPXCOBNIXVFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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